molecular formula C9H15BrN2S B12462858 1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine

1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine

Cat. No.: B12462858
M. Wt: 263.20 g/mol
InChI Key: XCHOFYVFLBEPLN-UHFFFAOYSA-N
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Description

1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine is a specialized chemical compound of significant interest in agricultural and medicinal chemistry research. This molecule features a 4,5-dihydro-1,3-thiazole (thiazoline) core, a privileged scaffold in drug discovery, which is functionalized with a reactive bromomethyl group and a piperidine substituent. The structural motif of a piperidine ring linked to a thiazole is recognized as a key pharmacophore in the development of novel crop protection agents. Specifically, patents highlight that 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one derivatives demonstrate potent fungicidal activity against a broad spectrum of phytopathogenic fungi . The presence of the bromomethyl group on the dihydrothiazole ring in this compound provides a versatile handle for further synthetic elaboration, allowing researchers to create more complex molecules for structure-activity relationship (SAR) studies. Furthermore, N-(1,3-thiazol-2-yl)carboxamide derivatives have been investigated as modulators of biological targets such as the TRPV3 ion channel, indicating the relevance of the thiazole-piperidine structural class in pharmaceutical research for conditions like pruritus and dermatitis . This compound is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15BrN2S

Molecular Weight

263.20 g/mol

IUPAC Name

5-(bromomethyl)-2-piperidin-1-yl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C9H15BrN2S/c10-6-8-7-11-9(13-8)12-4-2-1-3-5-12/h8H,1-7H2

InChI Key

XCHOFYVFLBEPLN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NCC(S2)CBr

Origin of Product

United States

Preparation Methods

Reaction of 5-(Bromomethyl)-4,5-dihydro-1,3-thiazole with Piperidine

This method involves the direct substitution of a bromine atom in 5-(bromomethyl)-4,5-dihydro-1,3-thiazole with piperidine.

Procedure :

  • Reactant : 5-(Bromomethyl)-4,5-dihydro-1,3-thiazole (1.0 eq) + piperidine (2.0 eq).
  • Base : DIPEA (3.0–5.0 eq).
  • Solvent : CHCl₃ or DCM.
  • Conditions : 45°C for 4–6 hours.
  • Workup : Aqueous washes, anhydrous Na₂SO₄ drying, column chromatography (PE/EA or EA/MeOH).
  • Yield : 29–36%.

Mechanism :
$$
\text{Thiazole-Br} + \text{Piperidine} \xrightarrow{\text{DIPEA}} \text{Thiazole-N-Piperidine} + \text{HBr}
$$

Key Data :

Parameter Value
Reaction Time 4–6 hours
Temperature 45°C
Solvent Efficiency CHCl₃ > DCM
Purity (HPLC) >95% after recrystallization

Cyclocondensation of Functionalized Piperidines

Thiazole Ring Formation via Hantzsch Synthesis

The thiazole ring is constructed using α-bromo ketones and thiourea derivatives in the presence of piperidine.

Procedure :

  • Reactants :
    • 2-Bromo-1-(piperidin-1-yl)ethan-1-one (1.0 eq).
    • Thiourea (1.2 eq).
  • Solvent : Ethanol/water (3:1).
  • Conditions : Reflux at 80°C for 12 hours.
  • Workup : Filtration, recrystallization (ethanol/water).
  • Yield : 55–70%.

Mechanism :
$$
\text{BrCH}2\text{C(O)N-Piperidine} + \text{NH}2\text{CSNH}2 \rightarrow \text{Thiazolidine} + \text{NH}4\text{Br}
$$

Key Data :

Parameter Value
Ring Closure 5-exo-trig cyclization
Byproduct NH₄Br
Scalability Demonstrated at 100-g scale

Bromination of Preformed Thiazole-Piperidine Derivatives

Radical Bromination Using N-Bromosuccinimide (NBS)

A methyl group on the thiazole ring is brominated post-cyclization.

Procedure :

  • Reactant : 5-Methyl-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazole (1.0 eq).
  • Brominating Agent : NBS (1.1 eq).
  • Initiator : AIBN (0.1 eq).
  • Solvent : CCl₄.
  • Conditions : 80°C under N₂ for 8 hours.
  • Workup : Filtration, silica gel chromatography (hexane/EA).
  • Yield : 60–75%.

Mechanism :
$$
\text{Thiazole-CH}3 \xrightarrow{\text{NBS}} \text{Thiazole-CH}2\text{Br}
$$

Key Data :

Parameter Value
Selectivity >90% for bromomethyl
Side Products Dibrominated species (<5%)
Reaction Scale Up to 50 mmol

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Nucleophilic Substitution 29–36 95–98 Moderate High
Cyclocondensation 55–70 97–99 High Moderate
Radical Bromination 60–75 96–98 High Low

Optimal Route : Cyclocondensation offers higher yields and scalability but requires pre-synthesized α-bromo ketones. Radical bromination is preferable for late-stage functionalization.

Challenges and Optimization Strategies

  • Stability Issues : The bromomethyl group is prone to hydrolysis. Use anhydrous conditions and avoid protic solvents.
  • Byproduct Formation : Excess DIPEA improves substitution efficiency over elimination.
  • Purification : Gradient elution (PE/EA to EA/MeOH) resolves thiazole-piperidine adducts.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific signaling pathways involved in cell proliferation. For instance, thiazole derivatives have shown promise in targeting cancer cell lines such as MCF-7 and HepG2, with IC50 values indicating effective growth inhibition .
    • A related study demonstrated that thiazole-pyridine hybrids exhibited enhanced anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .
  • Anticonvulsant Properties :
    • Compounds similar to 1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine have been tested for anticonvulsant activity. In particular, thiazole-integrated pyrrolidin derivatives have shown significant protective effects in convulsion models .
  • Antimicrobial Activity :
    • The compound's structure allows it to exhibit antimicrobial properties. Studies have reported that thiazole derivatives can outperform traditional antibiotics against various bacterial strains. For example, certain synthesized thiazoles demonstrated remarkable activity against Staphylococcus epidermidis and other pathogens .

Case Study 1: Anticancer Efficacy

A recent investigation into thiazole-pyridine hybrids showed that one compound had an IC50 of 5.71 μM against breast cancer cells, outperforming standard chemotherapy agents . The study emphasized the importance of substituent groups on the pyridine ring in enhancing biological activity.

Case Study 2: Antimicrobial Effectiveness

In a comparative study of newly synthesized thiazole derivatives against bacterial strains, certain compounds exhibited up to 56-fold greater potency than conventional antibiotics like ampicillin. This highlights the potential for developing new antimicrobial agents based on thiazole chemistry .

Mechanism of Action

The mechanism of action of 1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine, its structural and functional analogs are analyzed below. Key compounds include kinase inhibitors, agrochemicals, and related brominated heterocycles.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Applications Chemical Properties
This compound Piperidine, 4,5-dihydrothiazole, bromomethyl Potential alkylating agent, intermediate in drug synthesis High reactivity due to bromomethyl; moderate solubility in polar solvents
3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (Compound 21f) Imidazo[4,5-b]pyridine, piperazine, bromo, thiadiazole, isoxazole Kinase inhibitor (e.g., anticancer agents) Enhanced binding affinity due to π-π stacking; bromo group aids in halogen bonding
Oxathiapiprolin (1-(4-{4-[(5RS)-5-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl}-1-piperidyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone) Difluorophenyl, dihydrooxazole, thiazole, piperidine, trifluoromethyl pyrazole Fungicide (targets oomycete pathogens in crops) High lipophilicity from fluorinated groups; stable under physiological conditions

Key Observations:

In contrast, the bromo-substituted imidazo[4,5-b]pyridine in Compound 21f contributes to kinase inhibition through halogen bonding interactions with target proteins . Oxathiapiprolin’s difluorophenyl and trifluoromethyl groups optimize its fungicidal activity by improving membrane permeability and resistance to metabolic degradation .

Structural Diversity :

  • Piperidine/piperazine rings are common across all compounds, facilitating binding to biological targets. However, the substitution patterns (e.g., bromomethyl vs. trifluoromethyl) dictate specificity.
  • Thiazole and oxazole moieties in Oxathiapiprolin and the target compound underscore their roles in agrochemicals, where such heterocycles disrupt pathogen lifecycles .

Analytical and Computational Tools

For example:

  • SHELXL () might refine the crystal structure of the bromomethyl-thiazole moiety to study its conformation.

Biological Activity

1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anticonvulsant activities. The focus will be on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C10H12BrN3S

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

CompoundMIC (μg/mL)Bacterial Strain
Compound A0.008Staphylococcus aureus
Compound B0.03Escherichia coli
Compound C0.06Streptococcus pyogenes

These findings suggest that the thiazole moiety plays a crucial role in enhancing antibacterial activity by interacting with bacterial enzymes or disrupting cell wall synthesis .

Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer effects. In vitro studies have revealed that certain thiazole derivatives can induce apoptosis in cancer cells.

CompoundIC50 (μM)Cancer Cell Line
Compound D1.61Human glioblastoma U251
Compound E1.98Human melanoma WM793

The mechanism of action often involves the inhibition of specific oncogenic pathways or the modulation of apoptotic proteins such as Bcl-2 . For example, one study demonstrated that a thiazole derivative significantly reduced cell viability in various cancer cell lines through caspase activation and mitochondrial membrane potential disruption .

Anticonvulsant Activity

Thiazole derivatives have also been reported to possess anticonvulsant properties. Research indicates that modifications to the thiazole ring can enhance activity against seizure models.

CompoundED50 (mg/kg)Model
Compound F20PTZ-induced seizures
Compound G15Maximal electroshock

The anticonvulsant effects are attributed to the ability of these compounds to modulate neurotransmitter systems and inhibit neuronal excitability .

Case Studies

Several case studies highlight the biological efficacy of thiazole derivatives:

  • Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested against a panel of pathogenic bacteria. The results showed that compounds with electron-donating groups exhibited enhanced activity due to increased lipophilicity and better membrane penetration .
  • Anticancer Research : A study evaluated the cytotoxic effects of various thiazole analogs on breast cancer cell lines. The results indicated that compounds with halogen substitutions on the phenyl ring had significantly lower IC50 values compared to their unsubstituted counterparts, suggesting a strong structure-activity relationship .
  • Anticonvulsant Screening : In a recent investigation, several thiazole derivatives were assessed for their anticonvulsant potential using animal models. The most potent compound was found to significantly reduce seizure duration and frequency compared to standard treatments .

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